
Tert-butyl 3-aminopropyl(ethyl)carbamate
Overview
Description
Tert-butyl 3-aminopropyl(ethyl)carbamate is a chemical compound with the molecular formula C10H22N2O2 . It has a molecular weight of 202.29 . The compound is a yellow oil and is used as a reactant in the preparation of pyrimidin-2-one derivatives as CSBP/RK/p38 kinase inhibitors .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-aminopropyl(ethyl)carbamate is1S/C10H22N2O2/c1-5-12 (8-6-7-11)9 (13)14-10 (2,3)4/h5-8,11H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 3-aminopropyl(ethyl)carbamate has a boiling point of 273℃ . It has a density of 0.972 and a flash point of 119℃ . It is soluble in Dichloromethane and Methanol . The pKa is predicted to be 10.06±0.10 .Scientific Research Applications
Biochemical Reagent
Tert-butyl 3-aminopropyl(ethyl)carbamate can be used as a biochemical reagent . This means it can be used in various biochemical assays and experiments, contributing to our understanding of biological processes and systems.
Preparation of Pyrimidin-2-one Derivatives
This compound is a reactant used in the preparation of pyrimidin-2-one derivatives . These derivatives have been studied for their potential as CSBP/RK/p38 kinase inhibitors, which could have implications in the treatment of diseases such as cancer and inflammatory disorders.
Acetylcholinesterase Inhibitor
In vitro studies suggest that compounds similar to Tert-butyl 3-aminopropyl(ethyl)carbamate can act as both β-secretase and an acetylcholinesterase inhibitor . This could potentially prevent the aggregation of the amyloid beta peptide (Aβ) and the formation of fibrils from Aβ 1-42, which are associated with Alzheimer’s disease.
Pharmaceuticals
Tert-butyl 3-aminopropyl(ethyl)carbamate finds applications in the field of pharmaceuticals. Its unique structure and properties make it a valuable tool for studies in drug discovery and development.
Materials Science
This compound also finds applications in materials science. It could be used in the synthesis of new materials or in the study of material properties.
Organic Chemistry
In the field of organic chemistry, Tert-butyl 3-aminopropyl(ethyl)carbamate can be used as a building block for the synthesis of more complex organic compounds. Its unique structure and reactivity make it a valuable tool in organic synthesis.
Safety and Hazards
Tert-butyl 3-aminopropyl(ethyl)carbamate is classified as a dangerous substance. The hazard statements associated with it are H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340+P312 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
Tert-butyl 3-aminopropyl(ethyl)carbamate is primarily used as a reactant in the preparation of pyrimidin-2-one derivatives . These derivatives are known to inhibit CSBP/RK/p38 kinases . The p38 kinases are a class of mitogen-activated protein kinases (MAPK) that are responsive to stress stimuli and are involved in cellular processes such as inflammation and cell differentiation .
Mode of Action
Given its use in the synthesis of pyrimidin-2-one derivatives, it can be inferred that it may interact with its targets (such as csbp/rk/p38 kinases) through the formation of these derivatives .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 3-aminopropyl(ethyl)carbamate are likely related to its role in the synthesis of pyrimidin-2-one derivatives and their subsequent inhibition of CSBP/RK/p38 kinases . The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation .
Pharmacokinetics
Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Tert-butyl 3-aminopropyl(ethyl)carbamate’s action would be primarily observed in its role as a reactant in the synthesis of pyrimidin-2-one derivatives . These derivatives, as inhibitors of CSBP/RK/p38 kinases, could potentially influence cellular processes such as inflammation and cell differentiation .
Action Environment
The action, efficacy, and stability of Tert-butyl 3-aminopropyl(ethyl)carbamate can be influenced by various environmental factors. For instance, its physical state can change from solid to liquid depending on the temperature . Furthermore, its safety profile indicates that it should be stored under nitrogen, protected from light, and at a temperature of 4°C , suggesting that these conditions are optimal for maintaining its stability and efficacy.
properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXALSUCHITFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652762 | |
| Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
273409-54-4 | |
| Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-aminopropyl(ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



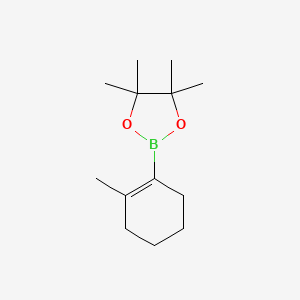

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/no-structure.png)
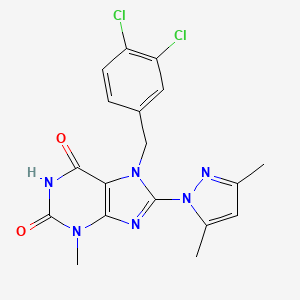

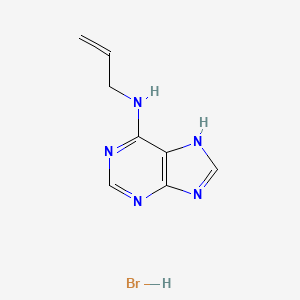
![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)
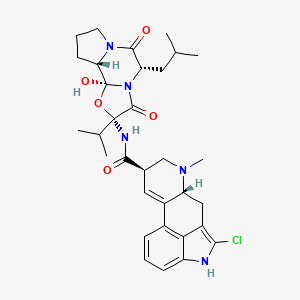
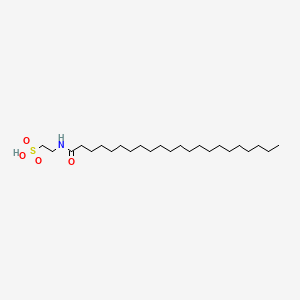
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
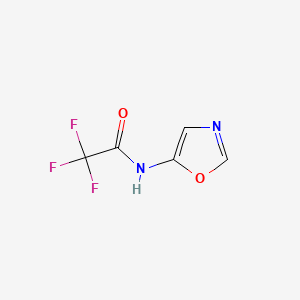
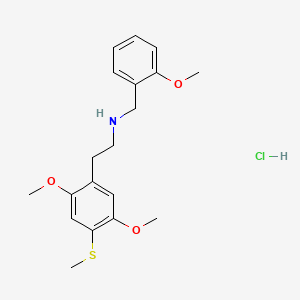
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)